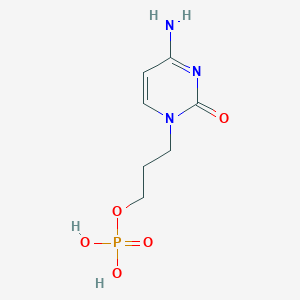
3-(4-Amino-2-oxopyrimidin-1(2H)-yl)propyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-2-oxopyrimidin-1(2H)-yl)propyl dihydrogen phosphate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2-oxopyrimidin-1(2H)-yl)propyl dihydrogen phosphate typically involves the reaction of 4-amino-2-oxopyrimidine with a suitable propylating agent followed by phosphorylation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
3-(4-Amino-2-oxopyrimidin-1(2H)-yl)propyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
科学的研究の応用
3-(4-Amino-2-oxopyrimidin-1(2H)-yl)propyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of various chemical products and materials.
作用機序
The mechanism of action of 3-(4-Amino-2-oxopyrimidin-1(2H)-yl)propyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 4-Amino-2-oxopyrimidine
- 5-Fluoro-2-oxopyrimidine
- 2-Oxo-1,3-oxathiolane derivatives
Uniqueness
What sets 3-(4-Amino-2-oxopyrimidin-1(2H)-yl)propyl dihydrogen phosphate apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
57530-61-7 |
|---|---|
分子式 |
C7H12N3O5P |
分子量 |
249.16 g/mol |
IUPAC名 |
3-(4-amino-2-oxopyrimidin-1-yl)propyl dihydrogen phosphate |
InChI |
InChI=1S/C7H12N3O5P/c8-6-2-4-10(7(11)9-6)3-1-5-15-16(12,13)14/h2,4H,1,3,5H2,(H2,8,9,11)(H2,12,13,14) |
InChIキー |
WVRBSICXOKOKMO-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)N=C1N)CCCOP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)
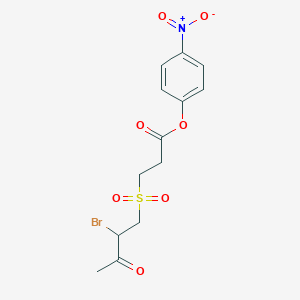


![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)
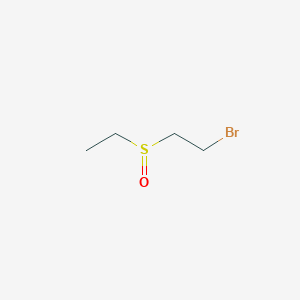
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613013.png)
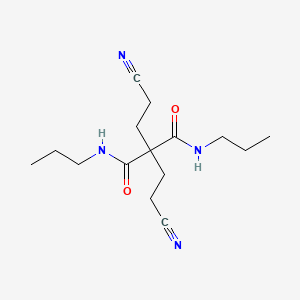
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
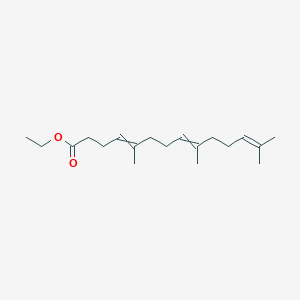
![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)

